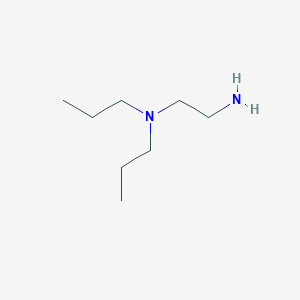

N1,N1-Dipropylethane-1,2-diamine

Overview

Description

“N1,N1-Dipropylethane-1,2-diamine” is a chemical compound with the CAS Number: 14165-22-1 and a molecular weight of 144.26 . It is a liquid at room temperature and is stored in a dark place under an inert atmosphere .

Synthesis Analysis

The synthesis of “N1,N1-Dipropylethane-1,2-diamine” involves the use of lithium aluminium hydride in diethyl ether at -78 - 20℃ for 4 hours under an inert atmosphere . Another method involves the use of hydrazine in ethanol for 2 hours under heating/reflux conditions .Molecular Structure Analysis

The linear structure formula for “N1,N1-Dipropylethane-1,2-diamine” is C8H20N2 . The InChI Key is DMDXQHYISPCTGF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“N1,N1-Dipropylethane-1,2-diamine” is a liquid at room temperature . It has a molecular weight of 144.26 . The compound is stored in a dark place under an inert atmosphere .Scientific Research Applications

Dopamine Receptor Agonist

This compound has been studied as a dopamine receptor agonist . In one study, it was found that a compound named RDS-127, which is a derivative of 2-(Di-n-propylamino)ethylamine, has some centrally mediated cardiovascular actions . The study found that RDS-127 produced dose-dependent bradycardia in normotensive, anaesthetized rats .

REM Sleep Suppression

Another interesting application of this compound is in the field of sleep research . A study found that 2-(Di-n-propylamino)ethylamine can suppress REM sleep and respiratory motor activity . This was achieved by using the 5-HT(1A) receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) to selectively silence REM sleep-active neurons .

Chemical Synthesis

N1,N1-Dipropylethane-1,2-diamine is also used in chemical synthesis . It is available for purchase from several chemical suppliers, indicating its use in various chemical reactions and synthesis processes .

Mechanism of Action

Target of Action

N1,N1-Dipropylethane-1,2-diamine, also known as 2-(Di-n-propylamino)ethylamine, primarily targets clay minerals . These minerals are often found in drilling environments, where they can cause wellbore instability and reservoir damage .

Mode of Action

The compound acts as a clay-swelling inhibitor . It interacts with the surface of montmorillonite, a type of clay mineral, to prevent its hydration . The adsorption ability of the compound on the montmorillonite surface is significantly affected by its molecular conformation . Specifically, the dihedral angle of the compound decreases by approximately 20° when adsorbed on the surface of montmorillonite, tending to adsorb in a plane state .

Biochemical Pathways

It’s known that the compound inhibits the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage .

Pharmacokinetics

It’s known that the compound is fully miscible in water , which could potentially influence its bioavailability in aqueous environments.

Result of Action

The primary result of the compound’s action is the inhibition of clay swelling . This reduces the risk of wellbore instability and reservoir damage, which are common problems in drilling environments .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature . For instance, the adsorption stability of the compound on the montmorillonite surface decreases with increasing temperature . This is because increasing temperature can lead to more frequent conformational changes, which weaken the interaction between the compound and montmorillonite, thus reducing adsorption stability .

Safety and Hazards

“N1,N1-Dipropylethane-1,2-diamine” is classified as a dangerous substance. It has hazard statements H314-H335, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P260-P264-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 .

Future Directions

properties

IUPAC Name |

N',N'-dipropylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-6-10(7-4-2)8-5-9/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDXQHYISPCTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931151 | |

| Record name | N~1~,N~1~-Dipropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-Dipropylethane-1,2-diamine | |

CAS RN |

14165-22-1 | |

| Record name | N~1~,N~1~-Dipropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)dipropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)

![(E)-4-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one](/img/structure/B84386.png)

![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)